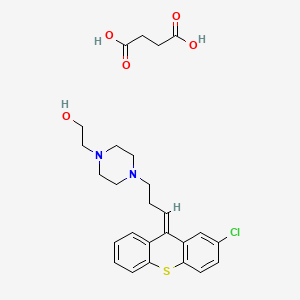

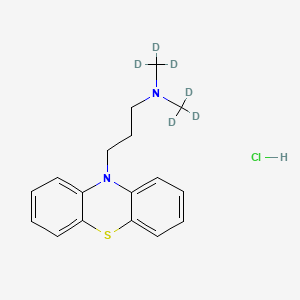

Chlorhydrate de Promazine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

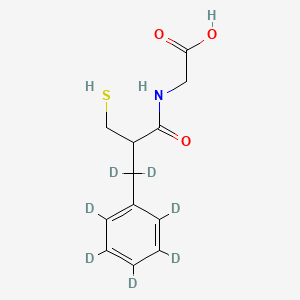

Promazine-d6 Hydrochloride: is a deuterated form of Promazine Hydrochloride, a phenothiazine derivative. It is primarily used in scientific research as a reference standard and analytical tool. Promazine Hydrochloride itself is known for its antipsychotic and antiemetic properties, used in the short-term treatment of disturbed behavior and as an antiemetic .

Applications De Recherche Scientifique

Promazine-d6 Hydrochloride is widely used in scientific research for various applications:

Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Promazine.

Drug Development: Utilized in the development and testing of new antipsychotic drugs.

Biological Research: Used in studies involving receptor binding and neurotransmitter interactions

Analyse Biochimique

Biochemical Properties

Promazine-d6 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. These interactions often involve the hydroxylation and demethylation of the compound, leading to the formation of various metabolites . Additionally, Promazine-d6 Hydrochloride can bind to dopamine receptors, particularly D2 receptors, influencing neurotransmitter activity and signaling pathways .

Cellular Effects

Promazine-d6 Hydrochloride affects various cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also impacts gene expression, particularly genes involved in neurotransmission and cellular metabolism. Furthermore, Promazine-d6 Hydrochloride can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, Promazine-d6 Hydrochloride exerts its effects primarily through receptor antagonism. It binds to dopamine receptors, preventing dopamine from activating these receptors and thereby modulating neurotransmitter activity . Additionally, Promazine-d6 Hydrochloride can inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds and altering cellular functions . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Promazine-d6 Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that Promazine-d6 Hydrochloride can have sustained effects on cellular function, particularly in terms of receptor binding and enzyme inhibition . These effects can persist for extended periods, depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of Promazine-d6 Hydrochloride vary with different dosages in animal models. At lower doses, the compound primarily acts as a sedative and antipsychotic, with minimal adverse effects . At higher doses, Promazine-d6 Hydrochloride can cause significant side effects, including hypotension, tachycardia, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

Promazine-d6 Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of Promazine-d6 Hydrochloride, as well as its interactions with other biomolecules. Additionally, the presence of deuterium can influence the rate and extent of these metabolic reactions, providing valuable insights into the compound’s biochemical behavior .

Transport and Distribution

Within cells and tissues, Promazine-d6 Hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of Promazine-d6 Hydrochloride within cells, affecting its overall activity and function.

Subcellular Localization

Promazine-d6 Hydrochloride exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct Promazine-d6 Hydrochloride to specific cellular compartments. These subcellular dynamics play a crucial role in determining the compound’s biochemical effects and interactions within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Promazine-d6 Hydrochloride involves the deuteration of Promazine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium. The general synthetic route involves the following steps:

Starting Material: Promazine Hydrochloride.

Deuteration: The hydrogen atoms in the Promazine molecule are replaced with deuterium using deuterated reagents.

Purification: The deuterated product is purified using chromatographic techniques to obtain Promazine-d6 Hydrochloride.

Industrial Production Methods: Industrial production of Promazine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale deuteration of Promazine Hydrochloride.

Purification: Industrial chromatographic methods to ensure high purity.

Quality Control: Rigorous testing to confirm the deuterium incorporation and purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Promazine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Promazine-d6 Hydrochloride can be oxidized to form Promazine S-oxide.

Reduction: Reduction reactions can convert Promazine-d6 Hydrochloride back to its parent compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Promazine S-oxide.

Reduction: Promazine.

Substitution: Various substituted phenothiazine derivatives.

Mécanisme D'action

Promazine-d6 Hydrochloride, like its non-deuterated counterpart, exerts its effects by blocking dopamine receptors in the brain. This action helps to control psychotic symptoms by preventing the over-stimulation of these receptors. The primary molecular targets are dopamine receptors, particularly D2 receptors .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but with more potent effects.

Promethazine: A phenothiazine with strong antihistamine and antiemetic properties.

Propiomazine: Used primarily as a sedative and antihistamine.

Uniqueness of Promazine-d6 Hydrochloride: Promazine-d6 Hydrochloride is unique due to its deuterium incorporation, which makes it an invaluable tool in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications .

Propriétés

IUPAC Name |

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.